molecular formula C15H14N2 B14500411 N~2~-Ethenyl-9H-fluorene-2,7-diamine CAS No. 63002-48-2

N~2~-Ethenyl-9H-fluorene-2,7-diamine

Cat. No.: B14500411
CAS No.: 63002-48-2
M. Wt: 222.28 g/mol
InChI Key: GEJYNDCYEPNHRR-UHFFFAOYSA-N
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Description

N~2~-Ethenyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 2 and 7 positions, as well as an ethenyl group at the N2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethenyl-9H-fluorene-2,7-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of N2-Ethenyl-9H-fluorene-2,7-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-Ethenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the ethenyl group.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various acylated or alkylated derivatives.

Scientific Research Applications

N~2~-Ethenyl-9H-fluorene-2,7-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives may have potential as biological probes or in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2-Ethenyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino groups and the ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Ethenyl-9H-fluorene-2,7-diamine is unique due to the presence of both amino groups and an ethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63002-48-2

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-N-ethenyl-9H-fluorene-2,7-diamine

InChI

InChI=1S/C15H14N2/c1-2-17-13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h2-6,8-9,17H,1,7,16H2

InChI Key

GEJYNDCYEPNHRR-UHFFFAOYSA-N

Canonical SMILES

C=CNC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N

Origin of Product

United States

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